molecular formula C17H20N2O2S2 B2523580 3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 941908-66-3

3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2523580
CAS No.: 941908-66-3
M. Wt: 348.48
InChI Key: YYLHODOBKLZYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl core linked to a propanamide chain substituted with a (4-methoxyphenyl)thio group. The methoxy and thioether moieties confer distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLHODOBKLZYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thioether linkage: This involves the reaction of 4-methoxythiophenol with a suitable halogenated intermediate under basic conditions to form the 4-methoxyphenylthio group.

    Cyclization to form the benzo[d]thiazole ring: This step involves the reaction of the intermediate with a suitable amine and sulfur source under acidic or basic conditions to form the benzo[d]thiazole ring.

    Amidation: The final step involves the reaction of the benzo[d]thiazole intermediate with a suitable acylating agent to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Anticancer Properties

The anticancer potential of thiazole derivatives is a focal point in current research. The compound has been investigated for its activity against cancer cell lines such as MCF7 (human breast adenocarcinoma). In vitro assays have demonstrated that similar compounds can induce cytotoxic effects on cancer cells, potentially through mechanisms such as apoptosis or cell cycle arrest .

Study 1: Antimicrobial Evaluation

In a study published in 2019, a series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains . This suggests that compounds like 3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide could be developed into effective antimicrobial agents.

Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of thiazole derivatives against MCF7 cell lines using the Sulforhodamine B (SRB) assay. The findings revealed that specific structural modifications could enhance cytotoxicity against cancer cells . This underscores the potential of this compound as a candidate for further development in cancer therapy.

Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious bacterial strains
This compoundAnticancerMCF7 cell line

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Compound 26a () achieves a higher yield (79.8%) compared to 4i (52%) and 4l (59%) (), suggesting that benzylamino substitutions may streamline synthesis compared to urea-linked derivatives .
  • Methoxy vs.
Kinase Inhibition ():

Compounds 4i–4l were evaluated against CK2 and GSK3β kinases:

  • 4i : Exhibited moderate inhibition (CK2 IC₅₀ = 1.2 μM; GSK3β IC₅₀ = 3.8 μM).
  • 4l : Demonstrated improved selectivity for CK2 (IC₅₀ = 0.9 μM) over GSK3β (IC₅₀ = 2.5 μM) .

The target compound’s (4-methoxyphenyl)thio group may enhance kinase binding due to sulfur’s electron-rich nature, though direct data are lacking.

Antitumor Activity ():

Compound 26a (structural analog with 4-methoxybenzylamino group) showed potent activity against human lung cancer (A549) and glioma (U87) cells, with IC₅₀ values < 10 μM. The thioether linkage in the target compound could further modulate cytotoxicity or metabolic stability .

Structure-Activity Relationships (SAR)

  • Thioether vs. Urea Linkages : The thioether group in the target compound may confer greater metabolic stability compared to urea linkages in 4i–4l, which are prone to hydrolysis .
  • Methoxy Positioning : The para-methoxy group in the target compound and 4l likely enhances π-π stacking interactions in kinase binding pockets, similar to observations in 26a .

Biological Activity

3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide (CAS Number: 941908-66-3) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC17_{17}H20_{20}N2_{2}O2_{2}S2_{2}
Molecular Weight348.5 g/mol
CAS Number941908-66-3

The compound's biological activity can be attributed to its structural features that facilitate interaction with various biological targets. The thioether group (4-methoxyphenyl thio) and the tetrahydrobenzo[d]thiazole moiety are crucial for its pharmacological effects.

  • Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in neurodegenerative diseases .
  • Neuroprotective Effects : In silico studies have suggested that this compound may interact with key proteins involved in neurodegenerative processes, such as amyloid-beta peptides. The docking studies indicate potential inhibition of amyloid aggregation, which is a hallmark of Alzheimer's disease .
  • Anti-inflammatory Properties : Compounds with similar structures have shown the ability to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), leading to decreased inflammation .

Neurodegenerative Disease Models

In a study examining the effects of related compounds on neurodegenerative disease models, researchers found that treatment with thiazole derivatives significantly improved cognitive function in mice subjected to amyloid-beta-induced toxicity. The mechanism was linked to reduced oxidative stress and inflammation .

Cancer Cell Lines

Another study investigated the cytotoxic effects of thiazole-based compounds on various cancer cell lines. Results indicated that these compounds induced apoptosis through the activation of caspase pathways. Notably, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.